molecular formula C10H15ClN2 B13026031 N,5-Dimethylisoindolin-2-amine hydrochloride

N,5-Dimethylisoindolin-2-amine hydrochloride

Cat. No.: B13026031
M. Wt: 198.69 g/mol
InChI Key: DRDFXZBXFDQWPF-UHFFFAOYSA-N
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Description

N,5-Dimethylisoindolin-2-amine hydrochloride is a chemical compound with the molecular formula C10H14ClN It is a derivative of isoindoline, a bicyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5-Dimethylisoindolin-2-amine hydrochloride typically involves the reaction of isoindoline derivatives with methylating agents under controlled conditions. One common method includes the use of dimethyl sulfate or methyl iodide as methylating agents. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the methylation process.

Industrial Production Methods

Industrial production of this compound often involves large-scale methylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

N,5-Dimethylisoindolin-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

N,5-Dimethylisoindolin-2-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,5-Dimethylisoindolin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-Methylisoindoline: A similar compound with one less methyl group.

    5-Methylisoindoline: Another related compound with a different methylation pattern.

Uniqueness

N,5-Dimethylisoindolin-2-amine hydrochloride is unique due to its specific methylation pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H15ClN2

Molecular Weight

198.69 g/mol

IUPAC Name

N,5-dimethyl-1,3-dihydroisoindol-2-amine;hydrochloride

InChI

InChI=1S/C10H14N2.ClH/c1-8-3-4-9-6-12(11-2)7-10(9)5-8;/h3-5,11H,6-7H2,1-2H3;1H

InChI Key

DRDFXZBXFDQWPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CN(C2)NC)C=C1.Cl

Origin of Product

United States

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